N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
Discovery of CRTh2 Receptor Antagonists
The compound is structurally related to a novel chemotype of CRTh2 receptor antagonists, as indicated by the hit-to-lead evolution of 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid. This research highlights the structure-activity relationship (SAR) development and pharmacokinetic properties of these antagonists, providing insight into their potential therapeutic applications (Pothier et al., 2012).
Expedient Synthesis Methods
Research on efficient synthesis methods for structurally related compounds, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, demonstrates the importance of these compounds in medicinal chemistry. The study presents a high-yield, three-step synthesis process, underscoring the value of these methods in facilitating the exploration of imidazole-based compounds for various scientific and therapeutic purposes (Kudzma & Turnbull, 1991).
N-Heterocyclic Carbene Precursors
The compound's imidazole component relates to research on N-heterocyclic carbene (NHC) precursors, such as the preparation of 1,3-diaryl-imidazolium chlorides. These precursors are vital for generating NHC ligands and catalysts, which are pivotal in various catalytic reactions, including those used in organic synthesis and pharmaceutical research (Hintermann, 2007).
Antimicrobial and Antioxidant Activities
Another dimension of research involves the synthesis and evaluation of compounds with similar structural motifs for their antimicrobial and antioxidant activities. Studies on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, for instance, involve reactions with components similar to the subject compound, highlighting the potential for these compounds to serve as leads for new antimicrobial and antioxidant agents (Spoorthy et al., 2021).
Mechanism of Action
Target of Action
The compound, N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOZRPUXQVJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.